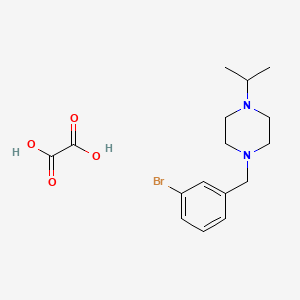![molecular formula C17H32ClNO B5065995 2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride](/img/structure/B5065995.png)
2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride, also known as ADEP, is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. It is a potent antibiotic that has been found to be effective against a broad range of bacterial strains, including those that are resistant to traditional antibiotics.
Wirkmechanismus
2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride works by activating ClpP, a protein that is essential for bacterial survival. Once activated, ClpP degrades proteins that are critical for bacterial growth and survival, leading to bacterial death. This mechanism of action is unique and has been found to be effective against a broad range of bacterial strains.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity to human cells, making it a promising candidate for further development as an antibiotic. It has also been found to have a low likelihood of inducing resistance in bacteria, which is a significant advantage over traditional antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride has several advantages for lab experiments, including its broad-spectrum activity, low likelihood of inducing resistance, and minimal toxicity to human cells. However, it also has some limitations, including its complex synthesis method and the need for further research to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for 2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride research, including further optimization of the synthesis method, exploration of its potential use as a topical agent, and investigation of its potential use in combination with other antibiotics. Additionally, further research is needed to determine the optimal dosage and administration of this compound and to evaluate its safety and efficacy in clinical trials.
Conclusion:
In conclusion, this compound is a promising candidate for further development as an antibiotic due to its unique mechanism of action, broad-spectrum activity, and low likelihood of inducing resistance. While there are still some limitations and areas for further research, the potential benefits of this compound make it an exciting area of study in the field of antibiotic research.
Synthesemethoden
2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride is synthesized through a multistep process that involves the reaction of adamantane with various reagents to yield the desired product. The synthesis method is complex and requires a high level of skill and expertise. However, the yield of this compound is relatively high, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride has been extensively studied for its potential use as an antibiotic. It has been found to be effective against a broad range of bacterial strains, including those that are resistant to traditional antibiotics. This compound works by activating ClpP, a protein that is essential for bacterial survival. Once activated, ClpP degrades proteins that are critical for bacterial growth and survival, leading to bacterial death.
Eigenschaften
IUPAC Name |
2-(1-adamantyl)-2-(2,2-dimethylpropylamino)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO.ClH/c1-16(2,3)11-18-15(10-19)17-7-12-4-13(8-17)6-14(5-12)9-17;/h12-15,18-19H,4-11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHQPLSGRWTVAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC(CO)C12CC3CC(C1)CC(C3)C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-2-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}phenol](/img/structure/B5065926.png)
![N-[3-(4-morpholinyl)propyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5065930.png)
![1-allyl-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5065935.png)
![1-[(4-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl acetate](/img/structure/B5065950.png)
![8-[4-(4-chlorophenoxy)butoxy]-2-methylquinoline](/img/structure/B5065958.png)
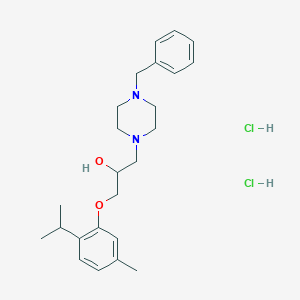

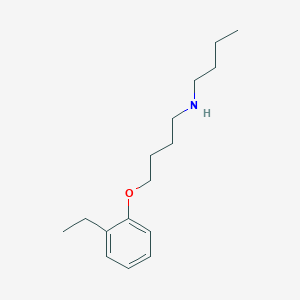
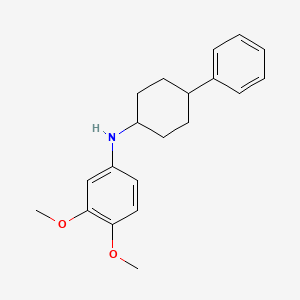
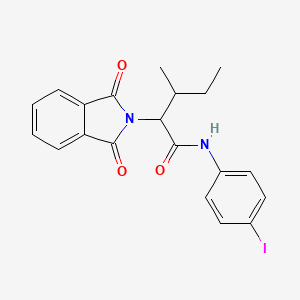

![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5066010.png)

